molecular formula C14H10N4O4 B15130767 (1E,2E)-bis(3-nitrobenzylidene)hydrazine

(1E,2E)-bis(3-nitrobenzylidene)hydrazine

Cat. No.: B15130767
M. Wt: 298.25 g/mol
InChI Key: OFKOPKJTGHUWLZ-KAVGSWPWSA-N
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Description

(1E,2E)-bis(3-nitrobenzylidene)hydrazine is an organic compound characterized by the presence of two nitrobenzylidene groups attached to a hydrazine core. This compound belongs to the class of azines, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-bis(3-nitrobenzylidene)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and hydrazine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like absolute ethanol. The process is operationally simple, rapid, and yields good results .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-bis(3-nitrobenzylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(1E,2E)-bis(3-nitrobenzylidene)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E,2E)-bis(3-nitrobenzylidene)hydrazine involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydrazine core can also form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,2E)-bis(3-nitrobenzylidene)hydrazine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

(E)-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]methanimine

InChI

InChI=1S/C14H10N4O4/c19-17(20)13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(8-12)18(21)22/h1-10H/b15-9+,16-10+

InChI Key

OFKOPKJTGHUWLZ-KAVGSWPWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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